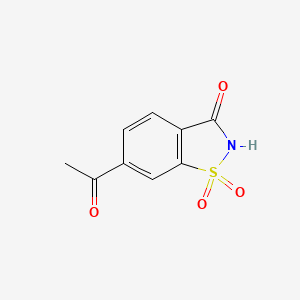

6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Schistosomicidal Agents In the search for new schistosomicidal agents, benzothiazole derivatives have shown promising results against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. Certain derivatives demonstrated activity comparable to praziquantel, the standard treatment, suggesting these compounds as potential new class of agents for treating this disease (Mahran, William, Ramzy, & Sembel, 2007).

Antibacterial and Antifungal Activities Compounds derived from 6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one have been studied for their antibacterial and antifungal properties. Research indicates that these derivatives can exhibit good to moderate activity against various microorganisms, demonstrating their potential for development into new antimicrobial agents (Chavan & Pai, 2007).

Synthetic Routes and Characterization Innovative synthetic routes have been developed for benzothiazole derivatives, enhancing their application in medicinal chemistry. These methodologies allow for the efficient creation of molecules with potential for further biological evaluation and therapeutic use. The characterization and study of these compounds provide a deeper understanding of their properties and potential applications (Al-Omran, Mohareb, & El-Khair, 2014).

Selective N-Acetylation of Nucleosides this compound derivatives have been utilized in the selective N-acetylation of nucleosides, an important step in the synthesis of various pharmaceuticals. This demonstrates the compound's utility in facilitating specific synthetic transformations, broadening its applicability in drug development and synthesis (Reid, McHugh, Richie, & Graham, 2006).

Mécanisme D'action

Target of Action

The primary targets of 6-Acetyl-1,1-dioxo-1,2-benzothiazol-3-one are various types of bacteria, fungi, and algae . This compound is known for its potent antimicrobial properties, which are particularly effective against Gram-negative bacteria .

Mode of Action

This compound interacts with its targets by inhibiting key enzymes that are essential for the survival and growth of the microorganisms . This results in the disruption of their metabolic processes, leading to their eventual death .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of essential components of the microbial cell. By inhibiting enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), this compound disrupts the normal functioning of these pathways, leading to the death of the microorganisms .

Result of Action

The molecular and cellular effects of the action of this compound include the disruption of essential biochemical pathways in microorganisms, leading to their death . This results in the effective control of microbial growth in various environments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is stable in both acidic and alkaline conditions, allowing it to be used in a wide range of environments . Exposure to sunlight or rain may affect its stability . Therefore, it should be stored in a cool, dry place to maintain its effectiveness .

Propriétés

IUPAC Name |

6-acetyl-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4S/c1-5(11)6-2-3-7-8(4-6)15(13,14)10-9(7)12/h2-4H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFQIEUHWLHESS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C(=O)NS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Pyrazol-1-ylphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2685982.png)

![N1-(furan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2685986.png)

![Ethyl 2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2685990.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685995.png)

![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2685998.png)

![N'-[2-(4-chloro-2-methylphenoxy)propanoyl]-3-nitrobenzohydrazide](/img/structure/B2686000.png)

![N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2686001.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B2686002.png)